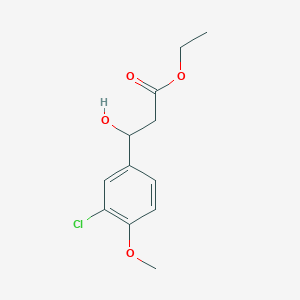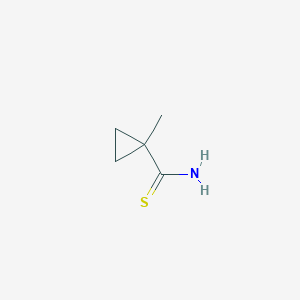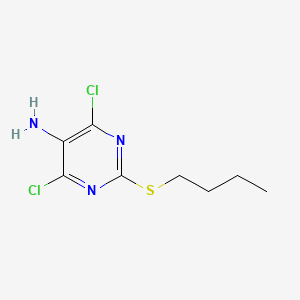![molecular formula C10H10ClN B15330794 7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a chemical compound with the molecular formula C10H10ClN It is a member of the cyclopropa[c]quinoline family, characterized by a cyclopropane ring fused to a quinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloroquinoline with cyclopropane derivatives in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced cyclopropa[c]quinoline compounds.
Substitution: Substituted cyclopropa[c]quinoline derivatives.
科学的研究の応用
7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 7-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 7-Iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Uniqueness
7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its bromo, fluoro, and iodo counterparts, each of which has different chemical and physical properties.
特性
分子式 |
C10H10ClN |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
7-chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H10ClN/c11-8-2-1-3-9-10(8)7-4-6(7)5-12-9/h1-3,6-7,12H,4-5H2 |
InChIキー |
BCOSXHACIBRISF-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C3=C(C=CC=C3Cl)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


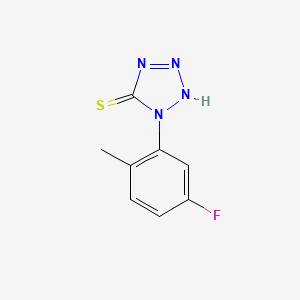
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)

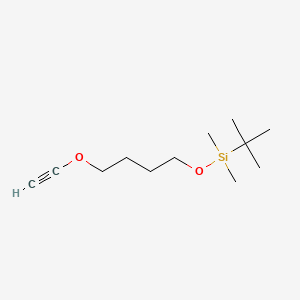
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)

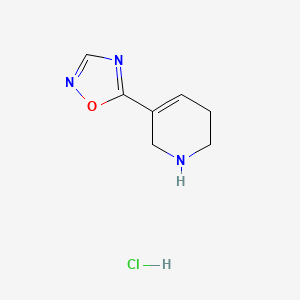
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
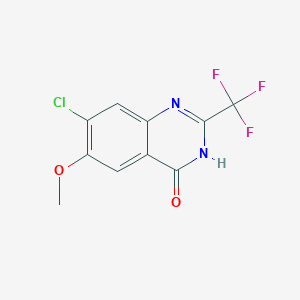
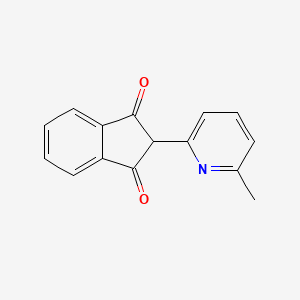
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
